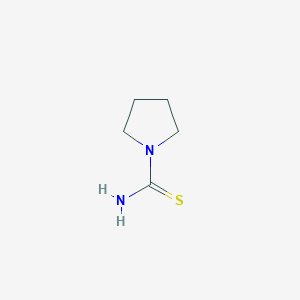

Pyrrolidine-1-carbothioamide

Description

The exact mass of the compound Pyrrolidine-1-carbothioamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239872. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyrrolidine-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c6-5(8)7-3-1-2-4-7/h1-4H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQOGYTZMZEXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364401 | |

| Record name | pyrrolidine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40398-36-5 | |

| Record name | 1-Pyrrolidinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40398-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 239872 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040398365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinecarbothioamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrrolidine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidine-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRROLIDINECARBOTHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23R3JG8USS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatile Pyrrolidine-1-carbothioamide Scaffold: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its presence in numerous natural products and pharmacologically active compounds.[1] When functionalized to form a Pyrrolidine-1-carbothioamide scaffold, this five-membered nitrogen heterocycle gains a unique set of properties that make it a promising candidate for the development of novel therapeutics. The incorporation of the carbothioamide group introduces a key pharmacophore that can engage in various biological interactions, leading to a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action associated with the Pyrrolidine-1-carbothioamide core, offering a valuable resource for researchers in the field of drug discovery and development.

Synthesis of the Pyrrolidine-1-carbothioamide Scaffold

The synthesis of Pyrrolidine-1-carbothioamide derivatives is generally straightforward, making it an attractive scaffold for the generation of diverse chemical libraries. The most common approach involves the nucleophilic addition of a pyrrolidine to an isothiocyanate.

A general synthetic workflow for N-phenylpyrrolidine-1-carbothioamide is a one-step process involving the reaction of phenyl isothiocyanate with pyrrolidine. This reaction is typically carried out in a suitable solvent such as ethanol and proceeds to completion upon refluxing. For the creation of a library of derivatives, various substituted pyrrolidines and isothiocyanates can be employed.[2]

Biological Activities of Pyrrolidine-1-carbothioamide Derivatives

The Pyrrolidine-1-carbothioamide scaffold has demonstrated a range of biological activities, making it a versatile starting point for the development of targeted therapies. While specific data for a broad library of Pyrrolidine-1-carbothioamide derivatives is still emerging, studies on structurally related compounds, particularly those containing either the pyrrolidine or the carbothioamide moiety, provide strong evidence for their therapeutic potential.

Anticancer Activity

Derivatives of the pyrrolidine scaffold have shown significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key enzymes essential for cancer cell proliferation. While extensive quantitative data for Pyrrolidine-1-carbothioamide derivatives is limited, the broader class of pyrrolidine-containing compounds has been extensively studied. For instance, certain spiro[pyrrolidine-3,3'-oxindoles] have shown EC50 values in the low micromolar range against breast cancer cell lines.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | Activity (IC50/EC50) | Reference |

| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 | 3.53 - 6.00 µM (EC50) | |

| Pyrrolidone-based MDM2 inhibitors | HCT116 | Varies | [3] |

| Spiroxindole-pyrrolidines | MDA-MB 231 | 3.797 - 6.879 µM (IC50) | [4] |

| Pyrrolizine derivatives | MCF-7 | 1.07 - 7.61 µM (IC50) | [5] |

Antimicrobial Activity

Both the pyrrolidine and carbothioamide moieties are present in numerous compounds with demonstrated antimicrobial properties. The mechanisms of action are varied and can include the disruption of microbial cell walls, inhibition of essential enzymes, or interference with biofilm formation.[6]

Table 2: Antimicrobial Activity of Selected Pyrrolidine and Carbothioamide Derivatives

| Compound Class | Test Organism | Activity (MIC) | Reference |

| Pyrrolidine-2,5-dione derivatives | Staphylococcus aureus | 32 - 128 µg/mL | [7] |

| Pyrrolidine-2,5-dione derivatives | Candida albicans | 64 - 128 µg/mL | [7] |

| Pyrazole carbothioamide derivatives | Aspergillus niger | 15 - 20 µg/mL | [8] |

| Hydrazinecarbothioamide derivatives | Klebsiella pneumoniae | Varies | [6] |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the N-phenylthiourea moiety, a key feature of N-phenylpyrrolidine-1-carbothioamide, has been investigated. These compounds have been shown to inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation.

Table 3: Anti-inflammatory Activity of Selected Carbothioamide Analogs

| Compound Class | Assay | Activity (% Inhibition / IC50) | Reference |

| Pyridine carbothioamide analogs | In vitro anti-inflammatory | 10.25 - 23.15 µM (IC50) | |

| Pyrrolizine-based agents | COX-2 Inhibition | 0.42 - 29.11 µM (IC50) | [5] |

Experimental Protocols

Synthesis of N-Phenylpyrrolidine-1-carbothioamide

This protocol describes the one-pot synthesis of N-phenylpyrrolidine-1-carbothioamide.

Materials:

-

Phenyl isothiocyanate

-

Pyrrolidine

-

Ethanol

Procedure:

-

Dissolve phenyl isothiocyanate (0.1 mol) in ethanol (20 mL) in a round-bottom flask.

-

To this solution, add pyrrolidine (0.1 mol).

-

Stir the reaction mixture and reflux for 4 hours.

-

After cooling to room temperature, the product will crystallize.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from ethanol.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrrolidine-1-carbothioamide derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Pyrrolidine-1-carbothioamide derivative (test compound)

-

96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of Pyrrolidine-1-carbothioamide scaffolds can be attributed to their interaction with key signaling pathways involved in disease pathogenesis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating inflammatory responses.[1][9][10] Pyrrolidine dithiocarbamate (PDTC), a related compound, is a known inhibitor of NF-κB activation.[1][9][10] It is plausible that Pyrrolidine-1-carbothioamide derivatives also exert their anti-inflammatory effects through the modulation of this pathway. Inhibition of NF-κB can prevent the transcription of pro-inflammatory genes, thereby reducing the inflammatory cascade.[1]

Caption: Proposed inhibition of the NF-κB signaling pathway by Pyrrolidine-1-carbothioamide.

Modulation of the MDM2-p53 Pathway

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein.[3] Inhibition of the MDM2-p53 interaction is a promising strategy in cancer therapy to reactivate p53 function in tumor cells.[3] Pyrrolidone-based derivatives have been identified as potent inhibitors of this interaction.[3] Given the structural similarities, it is hypothesized that Pyrrolidine-1-carbothioamide scaffolds could also be designed to target this pathway.

Caption: Proposed modulation of the MDM2-p53 pathway by Pyrrolidine-1-carbothioamide.

Conclusion and Future Directions

The Pyrrolidine-1-carbothioamide scaffold holds significant promise for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities exhibited by related compounds make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of Pyrrolidine-1-carbothioamide derivatives to establish clear structure-activity relationships. Elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for initiating and advancing such research endeavors.

References

- 1. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of novel pyrrolidone-based derivatives as potent p53-MDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational Design, Synthesis, Separation, and Characterization of New Spiroxindoles Combined with Benzimidazole Scaffold as an MDM2 Inhibitor | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of NF kappa B activation by pyrrolidine dithiocarbamate prevents in vivo hypoxia/reoxygenation-mediated myocardial angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nuclear factor-kappaB activation by pyrrolidine dithiocarbamate prevents chronic FK506 nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrrolidine-1-carbothioamide: A Versatile Precursor for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyrrolidine-1-carbothioamide, a derivative of the ubiquitous pyrrolidine ring, holds significant potential as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2] This guide explores the synthetic utility of pyrrolidine-1-carbothioamide and related N-substituted thioamides, providing a comprehensive overview of their application in constructing valuable heterocyclic systems. While specific literature on pyrrolidine-1-carbothioamide is nascent, the well-established reactivity of the thioamide functional group serves as a robust foundation for predicting its synthetic pathways.

Thiourea derivatives are known to be versatile intermediates for the synthesis of various heterocycles, including 1,3-thiazoles and pyrimidines.[3] This guide will delve into established synthetic methodologies for these and other heterocyclic systems, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their synthetic endeavors.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring.[4][5] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. In the context of pyrrolidine-1-carbothioamide, this would involve its reaction with various α-haloketones to yield 2-(pyrrolidin-1-yl)thiazole derivatives.

A domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation offers a rapid and efficient alternative for the synthesis of 2-aminothiazoles.[6]

Table 1: Synthesis of Thiazole Derivatives from Thiourea Analogs

| Entry | α-Halocarbonyl/Propargyl Bromide | Thioamide | Solvent | Conditions | Yield (%) |

| 1 | 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 99 |

| 2 | Substituted Propargyl Bromides | Thiourea derivatives | DMF | Microwave, 130°C, 10 min | High |

| 3 | α-Diazoketones | Thiourea | PEG-400 | 100°C, 2-3.5 h | 87-96 |

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-(Pyrrolidin-1-yl)-4-phenylthiazole

This protocol is adapted from the well-established Hantzsch thiazole synthesis.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5 mmol of 2-bromoacetophenone and 7.5 mmol of pyrrolidine-1-carbothioamide in 20 mL of methanol.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The initial product will likely be the HBr salt.

-

Neutralization: Add a weak base, such as aqueous sodium bicarbonate, to neutralize the reaction mixture until the product precipitates.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-(pyrrolidin-1-yl)-4-phenylthiazole.

Synthesis of Pyrimidine Derivatives

Pyrimidine rings can be effectively synthesized through the condensation of β-dicarbonyl compounds with N-C-N containing reagents like thioureas.[8][9] This approach allows for the formation of 2-thioxopyrimidine derivatives, which are valuable intermediates for further functionalization.

The Biginelli reaction, a one-pot multicomponent reaction, also provides a straightforward route to dihydropyrimidinones, which can be further derivatized.[8]

Table 2: Synthesis of Pyrimidine Derivatives from Thiourea

| Entry | β-Dicarbonyl Compound | Reagents | Solvent | Conditions | Product |

| 1 | Ethyl acetoacetate | Thiourea, NaOEt | Ethanol | Reflux | 2-Thio-6-methyluracil |

| 2 | Acetylacetone | 1,3-Bis(p-chlorobenzylidene)thiourea | Acetic Anhydride | Reflux | Tetrahydropyrimidine-2-thione derivative |

| 3 | Benzaldehyde, Cyclopentanone | Urea, YbCl3 | Solvent-free | - | Pyrimidine derivative |

Experimental Protocol: Synthesis of 4-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol is a representative example of pyrimidine synthesis from a thiourea precursor.[8]

-

Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium in absolute ethanol, add ethyl acetoacetate followed by pyrrolidine-1-carbothioamide.

-

Reaction: Reflux the reaction mixture for several hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the mixture and pour it into ice-water.

-

Acidification: Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

-

Isolation: Collect the precipitate by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from an appropriate solvent.

Other Heterocyclic Systems

The versatility of the thioamide group extends beyond thiazoles and pyrimidines. N-substituted thioureas can undergo controlled cyclization reactions with reagents like bromoacyl bromides to yield iminothiozolidinones.[10] Furthermore, N-acyl thioureas are valuable precursors for the synthesis of various nitrogen and sulfur-containing heterocycles.[3] The reaction of N,N-disubstituted thiourea derivatives with ethyl bromoacetate can lead to the formation of thiazolidinone scaffolds.[11]

The synthesis of N-bridged pyrazole-1-carbothioamides has also been reported, highlighting the potential for creating complex, fused heterocyclic systems.[12]

Logical Relationship of Precursor to Products

Conclusion

Pyrrolidine-1-carbothioamide emerges as a promising and versatile building block for the synthesis of a diverse range of heterocyclic compounds. By leveraging established synthetic methodologies for N-substituted thioamides, researchers can access novel thiazole, pyrimidine, and other heterocyclic scaffolds. The detailed protocols and visual workflows provided in this guide are intended to facilitate the exploration of this precursor's full potential in drug discovery and materials science. The inherent structural features of the pyrrolidine ring, combined with the rich reactivity of the thioamide group, position pyrrolidine-1-carbothioamide as a valuable tool for the modern synthetic chemist.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. bu.edu.eg [bu.edu.eg]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor [mdpi.com]

- 12. Novel N-bridged pyrazole-1-carbothioamides with potential antiproliferative activity: design, synthesis, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico prediction of Pyrrolidine-1-carbothioamide ADME/Tox properties

An In-Depth Technical Guide to the In Silico Prediction of ADME/Tox Properties for Pyrrolidine-1-carbothioamide

Introduction

In the modern drug discovery and development pipeline, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is critical.[1][2] Failing to identify poor pharmacokinetic or toxicological properties early can lead to costly late-stage failures.[2][3] In silico computational methods offer a rapid, cost-effective, and increasingly accurate means to predict these properties, allowing researchers to prioritize promising candidates and identify potential liabilities before synthesis or extensive experimental testing.[4][5][6]

This technical guide focuses on the in silico prediction of ADME/Tox properties for Pyrrolidine-1-carbothioamide , a small molecule containing a pyrrolidine ring and a thioamide functional group. The pyrrolidine scaffold is prevalent in many FDA-approved drugs and is a versatile component in medicinal chemistry, often used to enhance solubility and modulate physicochemical properties.[7][8] The thioamide group, an isostere of the amide bond, presents unique chemical properties that can influence biological activity and metabolic stability.[9] By leveraging a suite of computational tools and models, we can construct a comprehensive ADME/Tox profile for this compound to guide further research.

Core Methodologies: The In Silico Workflow

The prediction of ADME/Tox properties begins with the two-dimensional structure of the molecule, typically represented in a machine-readable format like SMILES (Simplified Molecular Input Line Entry System). This structure serves as the input for a variety of computational models, which are broadly categorized as Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and rule-based expert systems.[5][10] These models are trained on large, curated datasets of compounds with known experimental ADME/Tox values.[1][11]

The general workflow for an in silico assessment is depicted below.

Predicted ADME Profile

Using the workflow described, a hypothetical ADME profile for Pyrrolidine-1-carbothioamide was generated by referencing common in silico tools like SwissADME, admetSAR 2.0, and pkCSM.[12][13] These platforms utilize graph-based signatures, molecular fingerprints, and machine learning models to predict properties.[10][13]

Absorption

Absorption properties predict how well a compound is likely to be absorbed into the bloodstream from the site of administration. Key parameters include human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution

Distribution properties describe how a compound spreads throughout the body's fluids and tissues. Important factors include blood-brain barrier (BBB) permeability and plasma protein binding (PPB).

Metabolism

Metabolism involves the chemical modification of compounds by enzymes, primarily the Cytochrome P450 (CYP) family in the liver. Predicting inhibition or substrate status for key CYP isozymes is crucial for assessing potential drug-drug interactions.[12]

Excretion

Excretion properties relate to how the compound and its metabolites are removed from the body. Total clearance is a key parameter.

Table 1: Predicted ADME Properties of Pyrrolidine-1-carbothioamide

| Parameter | Predicted Value/Class | Interpretation & Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability (logPapp) | Moderate to High | Suggests good passive diffusion across the intestinal wall. |

| P-glycoprotein (P-gp) Substrate | No | Lower probability of being actively pumped out of cells, which is favorable for absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may cross into the central nervous system (CNS).[14] |

| CNS Permeability (LogPS) | -2.5 | Indicates moderate permeability into the CNS. |

| Plasma Protein Binding (PPB) | ~75% | Moderate binding to plasma proteins; a significant fraction will be free to exert its effect. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP1A2. |

| CYP2C9 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2C9. |

| CYP2C19 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2C19. |

| CYP2D6 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP3A4.[15] |

| Excretion |

| Total Clearance (log ml/min/kg) | 0.45 | Suggests a moderate rate of clearance from the body. |

Predicted Toxicological Profile

Toxicity prediction is essential for identifying potential safety liabilities. In silico models can screen for various toxicity endpoints, from organ-specific effects to mutagenicity.[5][6]

Cardiotoxicity

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal arrhythmias. Predicting hERG inhibition is a critical safety screen.

Mutagenicity

The AMES test is a widely used method to assess a compound's potential to cause mutations in DNA. A positive AMES test is a significant red flag for carcinogenicity.[15][16]

Hepatotoxicity

Drug-induced liver injury (DILI) is a leading cause of drug withdrawal from the market. Computational models can predict the potential for a compound to cause liver damage.

Table 2: Predicted Toxicological Properties of Pyrrolidine-1-carbothioamide

| Toxicity Endpoint | Predicted Result | Confidence/Probability | Interpretation |

|---|---|---|---|

| hERG I (Cardiotoxicity) | Non-inhibitor | 0.85 | Low risk of causing drug-induced QT prolongation.[15] |

| AMES Mutagenicity | Non-mutagenic | 0.79 | Unlikely to be a mutagen and therefore a lower cancer risk.[15][16] |

| Hepatotoxicity (DILI) | Low probability | 0.72 | Low risk of causing drug-induced liver injury. |

| Skin Sensitization | Non-sensitizer | 0.88 | Unlikely to cause an allergic reaction upon skin contact.[15] |

| Carcinogenicity | Non-carcinogen | 0.75 | Low probability of causing cancer based on structural alerts. |

| Oral Rat Acute Toxicity (LD50) | 2.65 mol/kg (Class III) | N/A | Classified as slightly toxic. |

Experimental Validation Protocols

While in silico predictions are valuable for screening, they must be validated by experimental data. The following are standard in vitro protocols corresponding to the predicted parameters.

Caco-2 Permeability Assay

-

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are grown as a monolayer on a semi-permeable filter. This monolayer mimics the intestinal epithelial barrier.

-

Methodology:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of tight junctions.

-

The test compound (Pyrrolidine-1-carbothioamide) is added to the apical (AP) side, representing the intestinal lumen.

-

Samples are taken from the basolateral (BL) side, representing the blood, at various time points.

-

The concentration of the compound is measured using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.

-

hERG Patch Clamp Assay

-

Principle: This assay directly measures the electrical current flowing through hERG channels expressed in a stable cell line (e.g., HEK293 cells).

-

Methodology:

-

A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing hERG channels (whole-cell patch-clamp configuration).

-

A specific voltage protocol is applied to the cell to elicit the characteristic IKr current.

-

The test compound is perfused over the cell at increasing concentrations.

-

The reduction in the hERG current is measured, and an IC50 value (the concentration at which the compound inhibits 50% of the current) is determined.

-

AMES Test (Bacterial Reverse Mutation Assay)

-

Principle: This test uses several strains of Salmonella typhimurium that have mutations in the histidine operon, rendering them unable to synthesize histidine. A mutagenic compound will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

-

Methodology:

-

The test compound is combined with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver, to simulate metabolism).

-

The mixture is plated on a minimal agar medium lacking histidine.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

-

Conclusion and Future Directions

The in silico analysis of Pyrrolidine-1-carbothioamide suggests a promising ADME/Tox profile for an early-stage drug candidate. The predictions indicate good oral absorption, moderate CNS penetration, a low likelihood of inhibiting major CYP450 enzymes, and a clean toxicological profile with low risks for cardiotoxicity and mutagenicity.[14][15]

These computational results provide a strong rationale for advancing Pyrrolidine-1-carbothioamide to the next stage of preclinical development, which would involve the experimental validation of these predicted properties using the protocols outlined. The data gathered from these in vitro assays will provide a more definitive assessment of the compound's viability and guide any necessary structural modifications to further optimize its drug-like properties. The convergence of in silico predictions and experimental results is a cornerstone of modern, efficient drug discovery.[2][3]

References

- 1. ADME/Tox Prediction - Profacgen [profacgen.com]

- 2. ADME-Tox Modeling and Prediction - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 3. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07322J [pubs.rsc.org]

- 5. aseestant.ceon.rs [aseestant.ceon.rs]

- 6. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 9. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iscientific.org [iscientific.org]

- 12. academic.oup.com [academic.oup.com]

- 13. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 14. In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 15. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Pyrrolidine-1-carbothioamide Analogues: A Technical Guide to Key Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the promising therapeutic targets of pyrrolidine-1-carbothioamide analogues and related pyrrolidine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for diverse biological activities. This document outlines the key molecular targets, summarizes quantitative inhibitory data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and workflows.

Target: Enoyl-Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis

The enzyme InhA is a critical component of the type II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis.[1][2] This pathway is essential for the biosynthesis of mycolic acids, which are unique, long-chain fatty acids that form the major constituent of the mycobacterial cell wall.[2][3] Inhibition of InhA disrupts this protective barrier, making it a clinically validated and highly attractive target for antitubercular drugs.[1][4][5] Pyrrolidine carboxamides have emerged as a novel class of potent, direct InhA inhibitors that do not require activation by the catalase-peroxidase enzyme (KatG), thus bypassing a common mechanism of resistance to the frontline drug isoniazid.[1][6][7]

Quantitative Data: InhA Inhibition

The following table summarizes the in vitro inhibitory activity of selected pyrrolidine carboxamide analogues against M. tuberculosis InhA.

| Compound ID | Structure / Substitution Pattern | IC50 (µM) | Reference |

| s1 | Unsubstituted Phenyl Ring | ~10 | [6] |

| p31 | Fused Aromatic (Aminodibenzofuran) | 1.39 | [6] |

| p33 | Fused Aromatic (Aminodibenzothiophene) | 2.57 | [6] |

| p37 | Piperazine with p-Tolyl | 4.47 | [6] |

| p24 (racemic) | Phenylpiperazine with p-CF3 | 0.39 | [6][8] |

| p24b (enantiomer) | (S)-enantiomer of p24 | 0.255 | [6] |

| d11 (racemic) | 3,5-di(trifluoromethyl)phenyl | 0.06 | [6] |

| d11b (enantiomer) | (S)-enantiomer of d11 | 0.04 | [6] |

Signaling Pathway: Mycolic Acid Biosynthesis

The diagram below illustrates the role of the FAS-II system in mycolic acid synthesis and the inhibitory action of pyrrolidine-1-carbothioamide analogues on InhA.

Figure 1. Inhibition of InhA in the Mycolic Acid Biosynthesis Pathway.

Experimental Protocol: InhA Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against recombinant InhA.

1. Materials and Reagents:

-

Recombinant purified M. tuberculosis InhA enzyme

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

DD-CoA (trans-2-dodecenoyl-Coenzyme A) as substrate

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, 150 mM NaCl

-

Test compounds (pyrrolidine analogues) dissolved in DMSO

-

96-well microtiter plates

2. Procedure:

-

Prepare serial dilutions of the test compounds in the 96-well plate.

-

In each well, add the InhA enzyme solution to the test compound and incubate for 15 minutes at room temperature.

-

Add NADH solution to each well.

-

Initiate the enzymatic reaction by adding the substrate, DD-CoA, to all wells.

-

Immediately monitor the decrease in absorbance at 340 nm over time (typically 10-20 minutes) using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH.

-

The initial reaction velocity is calculated from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-1-carbothioamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine-1-carbothioamide scaffold is a promising heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This structural framework, combining the saturated pyrrolidine ring with the versatile carbothioamide linker, has been explored for the development of novel therapeutic agents. The inherent features of this scaffold, including its synthetic accessibility and the ability of the thiourea moiety to engage in various biological interactions, make it an attractive starting point for drug discovery campaigns.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of pyrrolidine-1-carbothioamide derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes important workflows and pathways to facilitate a deeper understanding of this chemical class for researchers and drug development professionals. While extensive SAR data for a systematic library of pyrrolidine-1-carbothioamide derivatives is still emerging, this guide consolidates available information on the core scaffold and structurally related compounds to infer key SAR trends.

Synthesis of the Pyrrolidine-1-carbothioamide Scaffold

The synthesis of the pyrrolidine-1-carbothioamide core is generally a straightforward process, most commonly achieved through the nucleophilic addition of a pyrrolidine to an isothiocyanate. This reaction is typically high-yielding and allows for a diverse range of substituents to be introduced on both the pyrrolidine and the aryl/alkyl portion of the carbothioamide.

General Synthetic Protocol

A widely used method for the synthesis of N-substituted pyrrolidine-1-carbothioamides involves the reaction of a substituted isothiocyanate with pyrrolidine in a suitable solvent, such as ethanol. The reaction mixture is typically heated to reflux to ensure completion.

Experimental Protocol: Synthesis of N-Phenylpyrrolidine-1-carbothioamide [1]

-

Materials:

-

1-isothiocyanato-benzene (phenyl isothiocyanate)

-

Pyrrolidine

-

Ethanol

-

-

Procedure:

-

Dissolve 1-isothiocyanato-benzene (0.1 mol) in ethanol (20 mL) in a round-bottom flask.

-

To this solution, add pyrrolidine (0.1 mol).

-

Stir the reaction mixture at reflux for 4 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from ethanol to obtain the final product.

-

Caption: Synthetic workflow for N-phenylpyrrolidine-1-carbothioamide.

Structure-Activity Relationship (SAR) Studies

Antimicrobial Activity

The pyrrolidine and thiourea moieties are present in numerous compounds with reported antimicrobial activity.[1] The mechanism of action often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with biofilm formation.[1]

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Class | Test Organism | Activity (MIC in µg/mL) |

| Pyrrolidine-2,5-dione derivatives[2] | Staphylococcus aureus | 32–128 |

| Vibrio cholera | 16–64 | |

| Candida albicans | 64–128 | |

| Spiropyrrolidines | Staphylococcus aureus | 3.9 - 62.5 |

Anticancer Activity

Several derivatives containing the thiourea or pyrrolidine core have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.[1]

Table 2: Anticancer Activity of Carbothioamide and Pyrrolidinone Derivatives

| Compound Class | Cell Line | Activity (IC50 in µM) |

| Carbothioamide-based pyrazoline analogs[3] | A549 (Lung) | 13.49 - 22.54 |

| HeLa (Cervical) | 17.52 - 24.14 | |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives[4] | IGR39 (Melanoma) | 2.50 - 20.2 |

| PPC-1 (Prostate) | 3.63 - >100 |

Enzyme Inhibition

The carbothioamide and pyrrolidine scaffolds have been explored as inhibitors of various enzymes.

Table 3: Enzyme Inhibitory Activity of Pyrrolidine and Carbothioamide Derivatives

| Compound Class | Target Enzyme | Activity (IC50) |

| Pyrrolidine carboxamide derivatives[5] | InhA (M. tuberculosis) | Submicromolar to >15 µM |

| Pyrrolidine derivatives[6] | α-amylase | 26.24 - 36.32 µg/mL |

| α-glucosidase | 18.04 - 27.51 µg/mL | |

| Hydrazine-1-carbothioamide derivatives[7] | Carbonic Anhydrase II | 0.13 - 10.23 µM |

| 15-Lipoxygenase | 0.14 - 1.34 µM |

Potential Signaling Pathways and Mechanism of Action

The biological effects of pyrrolidine-1-carbothioamide derivatives are likely mediated through various signaling pathways, largely influenced by the thiourea component. Thiourea derivatives have been reported to exert their anticancer effects through multiple mechanisms.

-

Induction of Apoptosis: Many thiourea-containing compounds have been shown to induce programmed cell death in cancer cells.

-

Enzyme Inhibition: The thiourea moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, enabling it to interact with the active sites of various enzymes.

Caption: Potential mechanisms of anticancer activity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Assay [1]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

IC50 Calculation:

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Caption: General workflow for an MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

-

-

Serial Dilution of Compounds:

-

Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Conclusion and Future Directions

The pyrrolidine-1-carbothioamide scaffold holds significant promise as a template for the design of novel therapeutic agents with diverse biological activities. The synthetic accessibility of these compounds allows for the creation of large libraries for high-throughput screening. While the available data from structurally related compounds provides initial insights into the SAR of this class, further systematic studies are required to fully elucidate the key structural features that govern their activity and selectivity against specific biological targets.

Future research should focus on:

-

The synthesis and biological evaluation of a diverse library of pyrrolidine-1-carbothioamide derivatives to establish clear and comprehensive SAR.

-

Elucidation of the specific molecular targets and mechanisms of action to enable rational drug design.

-

Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

The experimental protocols and collated data within this guide offer a foundational framework to initiate and advance research endeavors in this promising area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolidine-1-carbothioamide Derivatives: A Technical Guide to their Anticancer Potential

This technical guide provides an in-depth overview of pyrrolidine-1-carbothioamide and its derivatives as potential anticancer agents. It is intended for researchers, scientists, and drug development professionals interested in the exploration and development of this promising class of compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action through signaling pathway diagrams.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of various pyrrolidine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below to facilitate a comparative analysis of their potency.

Table 1: Anticancer Activity of Pyrrolidine-Carboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 7g | A-549 (Lung Carcinoma) | 0.90 (mean) | Doxorubicin | 1.10 | [1] |

| MCF-7 (Breast Adenocarcinoma) | |||||

| HT-29 (Colon Carcinoma) | |||||

| 7e | A-549, MCF-7, Panc-1, HT-29 | - | - | - | [1] |

| 7k | A-549, MCF-7, Panc-1, HT-29 | - | - | - | [1] |

| 7n | A-549, MCF-7, Panc-1, HT-29 | - | - | - | [1] |

| 7o | A-549, MCF-7, Panc-1, HT-29 | - | - | - | [1] |

Table 2: Enzyme Inhibitory Activity of Pyrrolidine-Carboxamide Derivatives

| Compound | Target Enzyme | IC50 | Reference Compound | IC50 | Reference |

| 7e, 7g, 7k, 7n, 7o | EGFR | 87-107 nM | Erlotinib | 80 nM | [1] |

| 7e, 7g, 7k, 7n, 7o | CDK2 | 15-31 nM | Dinaciclib | 20 nM | [1] |

Table 3: Anticancer Activity of Other Pyrrolidine Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50/EC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Thiosemicarbazone Pyrrolidine-Copper(II) Complex | Copper complex 37a | SW480 (Colon Adenocarcinoma) | 0.99 ± 0.09 | Cisplatin | 3.5 ± 0.3 | [2][3] |

| Copper complex 37b | SW480 (Colon Adenocarcinoma) | 3.7 ± 0.1 | Cisplatin | 3.5 ± 0.3 | [2][3] | |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone | Indole derivative 14 | IGR39 (Melanoma) | 10.40 ± 1.35 | - | - | [4] |

| PPC-1 (Prostate Carcinoma) | 20.2 (EC50) | - | - | [4] | ||

| Pyrazoline Derivative | 3a | A549 (Lung Carcinoma) | 13.49 ± 0.17 | Staurosporine | - | [5] |

| HeLa (Cervical Carcinoma) | 17.52 ± 0.09 | |||||

| 3h | A549 (Lung Carcinoma) | 22.54 ± 0.25 | Staurosporine | - | [5] | |

| HeLa (Cervical Carcinoma) | 24.14 ± 0.86 |

Experimental Protocols

This section details the methodologies for the synthesis of the pyrrolidine-1-carbothioamide scaffold and the in vitro evaluation of its anticancer activity.

Synthesis of N-Phenylpyrrolidine-1-carbothioamide

This protocol describes a general and efficient method for the synthesis of the N-phenylpyrrolidine-1-carbothioamide core structure.[6]

Materials:

-

1-isothiocyanato-benzene (phenyl isothiocyanate)

-

Pyrrolidine

-

Ethanol

Procedure:

-

Dissolve 1-isothiocyanato-benzene (0.1 mol) in ethanol (20 mL) in a round-bottom flask.

-

To this solution, add pyrrolidine (0.1 mol).

-

The reaction is a nucleophilic addition of the secondary amine of the pyrrolidine ring to the electrophilic carbon of the isothiocyanate group.[6]

-

The mixture can be refluxed for a period of time, for instance, 4 hours, to drive the reaction to completion.

-

Upon completion, the reaction mixture is cooled, and the resulting solid product is purified by recrystallization to obtain the N-phenylpyrrolidine-1-carbothioamide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[6]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare various concentrations of the test pyrrolidine-1-carbothioamide derivatives. Treat the cells with these concentrations and incubate for a period of 48-72 hours.

-

MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours. This allows for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell inhibition for each concentration relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.[6]

Signaling Pathways and Mechanisms of Action

The anticancer activity of pyrrolidine-1-carbothioamide derivatives is attributed to their interaction with various cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Dual Inhibition of EGFR and CDK2 Signaling

A number of pyrrolidine-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] The inhibition of these two key proteins can lead to a synergistic anticancer effect by halting cell cycle progression and inducing apoptosis.

Caption: Dual inhibition of EGFR and CDK2 pathways by pyrrolidine derivatives.

PI3Kα/HDAC6 Dual Inhibition Pathway

Certain (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives have been shown to target both Phosphoinositide 3-kinase alpha (PI3Kα) and Histone Deacetylase 6 (HDAC6).[7] This dual inhibitory action can disrupt cancer cell survival and protein quality control.

Caption: Dual inhibition of PI3Kα and HDAC6 by pyrrolidine derivatives.

General Experimental Workflow

The discovery and preclinical evaluation of novel pyrrolidine-1-carbothioamide derivatives as anticancer agents typically follow a structured workflow, from initial synthesis to in vitro characterization.

Caption: General workflow for anticancer drug discovery with pyrrolidine derivatives.

Conclusion

Pyrrolidine-1-carbothioamide derivatives represent a versatile and promising scaffold in the field of anticancer drug discovery. Their demonstrated ability to inhibit key oncogenic pathways, such as EGFR/CDK2 and PI3Kα/HDAC6, underscores their therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development of this important class of molecules. Future efforts should focus on optimizing the potency and selectivity of these derivatives, as well as evaluating their efficacy and safety in in vivo models.

References

- 1. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of Pyrrolidine-1-carbothioamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, pyrrolidine-1-carbothioamide and its derivatives have emerged as a promising class of compounds. This technical guide provides an in-depth overview of the antimicrobial spectrum of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of potential mechanisms of action.

Antimicrobial Spectrum: A Quantitative Overview

The antimicrobial efficacy of various pyrrolidine-1-carbothioamide derivatives and related thiourea compounds has been evaluated against a panel of clinically relevant bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key indicator of antimicrobial potency. The following tables summarize the reported MIC values for several series of these compounds.

Table 1: Antibacterial Activity of Pyrrolidine-1-carbothioamide Derivatives and Analogues

| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,5-dione Derivatives | Compound 5a | Enterococcus faecalis | 0.25 (µM) | [1] |

| Compound 5g | Enterococcus faecalis | 0.25 (µM) | [1] | |

| Compound 5 (fused to dibenzobarrelene) | Staphylococcus aureus | 32-128 | [2] | |

| Compound 8 (azo derivative) | Staphylococcus aureus | 16-64 | [2] | |

| Compound 8 (azo derivative) | Vibrio cholera | 16-64 | [2] | |

| Spiro[oxindole-2,3'-pyrrolidines] | Compound 5a | Staphylococcus aureus ATCC 25923 | 3.9 | [3] |

| Compound 5d, 5e, 5h, 5l | Staphylococcus aureus ATCC 25923 | 31.5-62.5 | [3] | |

| Compound 5h, 5p | Micrococcus luteus NCIMB 8166 | 31.5-62.5 | [3] | |

| Thiourea Derivatives | TD4 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-16 | [4] |

| TD4 | Staphylococcus epidermidis | 2-16 | [4] | |

| TD4 | Enterococcus faecalis | 2-16 | [4] | |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | Compound 1b | Multidrug-resistant Acinetobacter baumannii | 512 | [5] |

| Compound 1d | Multidrug-resistant Acinetobacter baumannii | 512 | [5] | |

| Compound 1b, 1d | Klebsiella pneumoniae carbapenemase (KPC) | 1024 | [5] | |

| Thiosemicarbazones | Ag-thiosemicarbazone complex (T39) | Escherichia coli | 0.018 | [6] |

| Ag-thiosemicarbazone complex (T39) | Staphylococcus aureus | 0.018 | [6] |

Table 2: Antifungal Activity of Pyrrolidine-1-carbothioamide Derivatives and Analogues

| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,5-dione Derivatives | Compound 5a | Candida albicans | 0.125 (µM) | [1] |

| Compound 5d, 5e, 5g | Candida albicans | 0.25 (µM) | [1] | |

| Compound 3a (benzoylaminocarbothioyl pyrrolidine) | Candida krusei | 25 | [7] | |

| Compounds 3a-e, 5b | Candida spp. | 50-100 | [7] | |

| Compound 5 (fused to dibenzobarrelene) | Candida spp. | 64-128 | [2] | |

| Compound 8 (azo derivative) | Candida spp. | 64-256 | [2] | |

| Thiourea Derivatives | Compounds 7a, 7b, 8 | Aspergillus flavus | 0.95-3.25 | [8] |

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate determination of the antimicrobial spectrum relies on standardized and reproducible experimental methodologies. The following sections detail the core protocols for two widely used methods: the Broth Microdilution Method for determining Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for assessing antimicrobial susceptibility.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

-

Microorganism: A pure culture of the test microorganism grown overnight.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

Antimicrobial Compound: A stock solution of the Pyrrolidine-1-carbothioamide compound of known concentration.

-

96-well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

-

Aseptically pick several colonies of the test microorganism and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of the Antimicrobial Compound:

-

Dispense 50 µL of sterile broth into all wells of a 96-well plate.

-

Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. The last well in the series serves as a growth control and contains no antimicrobial agent.

4. Inoculation and Incubation:

-

Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL.

-

Include a sterility control well containing only broth.

-

Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

5. Interpretation of Results:

-

The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

-

Microorganism: A pure culture of the test bacterium.

-

Agar Medium: Mueller-Hinton Agar (MHA) plates.

-

Antimicrobial Disks: Paper disks impregnated with a known concentration of the Pyrrolidine-1-carbothioamide compound.

2. Inoculum Preparation:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

3. Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

4. Application of Antimicrobial Disks:

-

Aseptically place the antimicrobial-impregnated disks onto the surface of the inoculated agar plate.

-

Ensure disks are firmly in contact with the agar and are spaced far enough apart (at least 24 mm) to prevent overlapping of inhibition zones.

5. Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

6. Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Potential Mechanisms of Antimicrobial Action

The precise molecular mechanisms by which Pyrrolidine-1-carbothioamide compounds exert their antimicrobial effects are still under investigation. However, research on structurally related thiourea and thiosemicarbazone derivatives suggests several potential cellular targets and pathways.

The thiourea scaffold is known to interact with various biological targets. In bacteria, these compounds may disrupt the integrity of the cell wall and interfere with crucial metabolic processes.[4] For instance, some thiourea derivatives have been shown to disrupt the NAD+/NADH homeostasis, which is vital for cellular respiration and energy production.[4] Furthermore, inhibition of key enzymes involved in bacterial replication, such as DNA gyrase and topoisomerase IV, has been proposed as a mechanism of action for some thiourea-containing compounds.[8][9]

In fungi, the mechanism may involve the formation of hydrogen bonds between the thiosemicarbazone moiety and active sites of cellular components, leading to the disruption of normal cellular processes.

The following diagram illustrates the potential multifaceted mechanism of action of Pyrrolidine-1-carbothioamide compounds based on the activities of related structures.

Conclusion

Pyrrolidine-1-carbothioamide compounds represent a versatile scaffold with significant potential for the development of novel antimicrobial agents. The data presented in this guide highlight their activity against a range of bacterial and fungal pathogens. The detailed experimental protocols provide a foundation for further investigation and screening of new derivatives. While the exact mechanisms of action are still being elucidated, the potential to target multiple cellular pathways is a promising characteristic in the fight against antimicrobial resistance. Further structure-activity relationship studies are warranted to optimize the potency and spectrum of this promising class of compounds.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Pyrrolidine-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of Pyrrolidine-1-carbothioamide, a molecule of interest in medicinal chemistry and drug development. The document outlines the structural elucidation of this compound through a comprehensive examination of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide also includes detailed experimental protocols and data interpretation to assist researchers in the characterization of this and similar molecular scaffolds.

Molecular Structure and Properties

Pyrrolidine-1-carbothioamide (C₅H₁₀N₂S) is a thiourea derivative incorporating a saturated five-membered pyrrolidine ring. The presence of the thioamide functional group imparts unique chemical and spectroscopic characteristics to the molecule.

PubChem Compound ID: 1559568[1] Molecular Formula: C₅H₁₀N₂S Molecular Weight: 130.21 g/mol [1] IUPAC Name: pyrrolidine-1-carbothioamide[1]

Spectroscopic Data Summary

The following tables summarize the key quantitative data from NMR, IR, and MS analyses of Pyrrolidine-1-carbothioamide. The data is compiled based on the analysis of closely related structures and spectral databases.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 (broad s) | Singlet | 2H | -NH₂ |

| ~ 3.7 - 3.8 (m) | Multiplet | 4H | N-CH₂ (pyrrolidine) |

| ~ 1.9 - 2.0 (m) | Multiplet | 4H | CH₂ (pyrrolidine) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 182-183 | C=S (thiocarbonyl) |

| ~ 50-51 | N-CH₂ (pyrrolidine) |

| ~ 25-26 | CH₂ (pyrrolidine) |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Strong, Broad | N-H stretching (NH₂) |

| ~ 2970 - 2870 | Medium | C-H stretching (aliphatic) |

| ~ 1550 | Strong | N-H bending (Amide II) |

| ~ 1260 | Strong | C-N stretching & C=S stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 130.0565 | High | [M]⁺ (Molecular Ion) |

| 71 | Moderate | [C₄H₉N]⁺ |

| 59 | Moderate | [CHNS]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of Pyrrolidine-1-carbothioamide.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer (e.g., Bruker, Jeol).

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified Pyrrolidine-1-carbothioamide sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing.

-

Transfer the solution to a 5 mm NMR tube, ensuring a minimum solution height of 4 cm.

-

Cap the NMR tube and place it in the spectrometer's autosampler or manually insert it into the probe.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~3-4 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more for adequate signal-to-noise

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 220 ppm

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Pyrrolidine-1-carbothioamide.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or a KBr pellet press.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid Pyrrolidine-1-carbothioamide sample directly onto the ATR crystal.

-